molecular formula C14H14ClNO3S B10971660 N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10971660
M. Wt: 311.8 g/mol
InChI Key: UWOZLDDLWZDAFD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Chemical Research: It serves as a model compound in the study of sulfonamide chemistry and reaction mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-10-6-7-11(8-14(10)15)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3

InChI Key

UWOZLDDLWZDAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC)Cl

Origin of Product

United States

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